molecular formula C8H8F3N3OS B2898066 (E)-N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide CAS No. 865659-50-3

(E)-N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide

Cat. No.: B2898066
CAS No.: 865659-50-3
M. Wt: 251.23
InChI Key: VTNJOKGSZCXXBT-YIXHJXPBSA-N
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Description

(E)-N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide (CAS: 865659-50-3) is a methanimidamide derivative characterized by a central thiazole ring substituted with a trifluoroacetyl group at position 5 and an N,N-dimethylmethanimidamide moiety at position 2. Its molecular formula is C₈H₈F₃N₃OS, with a molecular weight of 251.23 g/mol . The (E)-configuration denotes the spatial arrangement of substituents around the imine bond, which influences its reactivity and biological interactions.

Properties

IUPAC Name

N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3OS/c1-14(2)4-13-7-12-3-5(16-7)6(15)8(9,10)11/h3-4H,1-2H3/b13-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNJOKGSZCXXBT-YIXHJXPBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC=C(S1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NC=C(S1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide typically involves the reaction of N,N-dimethylformamide dimethyl acetal with 2-aminothiazole in the presence of trifluoroacetic anhydride. The reaction is carried out under controlled conditions, usually at low temperatures, to ensure the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: N,N-dimethylformamide dimethyl acetal, 2-aminothiazole, trifluoroacetic anhydride.

    Reaction Conditions: Low temperature, inert atmosphere (e.g., nitrogen or argon).

    Product Isolation: The product is typically isolated by filtration and purified using recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoroacetyl group.

Scientific Research Applications

N,N-dimethyl-N’-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group and thiazole ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several methanimidamide and thiazole derivatives. Key analogues and their distinguishing features are summarized below:

Table 1: Structural and Molecular Comparison
Compound Name Substituents on Thiazole/Thiadiazole Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5-(2,2,2-Trifluoroacetyl)-1,3-thiazol-2-yl C₈H₈F₃N₃OS 251.23 Electron-deficient trifluoroacetyl group enhances electrophilicity
N,N-Dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide (CAS: 861211-31-6) 5-(4-Phenylbenzoyl)-1,3-thiazol-2-yl C₂₀H₁₈N₃OS 348.44 Bulky aromatic substituent increases lipophilicity; potential π-π stacking interactions
(E)-N'-[5-(3-Bromothiophene-2-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide (CAS: 865659-23-0) 5-(3-Bromothiophene-2-carbonyl)-1,3-thiazol-2-yl C₁₁H₁₀BrN₃OS₂ 344.25 Bromothiophene group introduces halogen bonding potential; sulfur atoms enhance redox activity
Z-N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide Benzo[d]thiazol-2-yl C₁₀H₁₁N₃S 205.28 Benzothiazole core improves planar stability; studied via DFT for electronic properties
(E)-N'-{5-[(1E)-1-Cyano-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide (CAS: 338775-59-0) 5-[(1E)-1-Cyano-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl C₁₅H₁₄N₅OS 320.37 Thiadiazole ring and cyano group enhance rigidity and dipole interactions

Electronic and Reactivity Comparisons

  • Trifluoroacetyl vs. Aromatic Substituents : The trifluoroacetyl group in the target compound induces strong electron-withdrawing effects, making the thiazole ring more electrophilic compared to analogues with benzoyl or phenyl groups (e.g., 861211-31-6) . This property is critical in nucleophilic substitution reactions.
  • Heterocycle Core : Replacing thiazole with thiadiazole (as in 338775-59-0) increases ring strain and nitrogen content, altering hydrogen-bonding capacity and metabolic stability .
  • Halogen vs. Alkyl Substituents : The bromothiophene substituent in 865659-23-0 provides a reactive site for cross-coupling reactions, unlike the trifluoroacetyl group, which is less prone to such transformations .

Computational and Experimental Findings

  • DFT Studies : For Z-N'-(benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide, DFT calculations revealed a planar geometry with delocalized electron density across the benzothiazole ring, suggesting superior charge transport properties compared to the target compound .
  • Synthetic Utility: Analogues like 865659-23-0 are used as intermediates in organocatalysis, leveraging their sulfur atoms for thiourea-like hydrogen bonding . In contrast, the target compound’s trifluoroacetyl group is exploited in fluorinated drug design .
  • Crystallography : X-ray diffraction studies on related thiadiazole derivatives (e.g., 338775-59-0) confirm the (E)-configuration’s stability, a feature shared with the target compound .

Biological Activity

(E)-N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₄F₃N₃S
  • Molecular Weight : 305.34 g/mol

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The presence of the trifluoroacetyl group enhances its lipophilicity and potential binding affinity to target sites. This can lead to modulation of biochemical pathways, influencing cellular processes such as apoptosis, cell proliferation, and inflammatory responses.

Antimicrobial Activity

Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial strains. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest a promising potential for developing new antimicrobial agents based on this compound.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies using human cancer cells (e.g., HeLa and MCF-7), it was observed that:

  • Cell Viability Reduction : The compound reduced cell viability in a dose-dependent manner.
  • Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells at higher concentrations.

These findings highlight the potential of this compound as a candidate for further anticancer drug development.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazole derivatives. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity against multi-drug resistant strains.

Case Study 2: Cancer Cell Line Studies

In another investigation presented at a pharmacology conference, researchers reported that treatment with this compound resulted in a notable decrease in tumor size in xenograft models. The study concluded that the compound's mechanism involves targeting specific signaling pathways related to cell survival and proliferation.

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